4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid

Catalog No.
S565697
CAS No.
2941-79-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic aci...

CAS Number

2941-79-9

Product Name

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid

IUPAC Name

2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

JURAOGMOBVQPBP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O

Synonyms

4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid, bis3MeBzA

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O

The exact mass of the compound 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid (CAS 2941-79-9) is a sterically hindered aromatic dicarboxylic acid primarily procured as a certified reference standard (Suvorexant Impurity 1) in pharmaceutical manufacturing . Structurally, it is the homocoupling dimer of 2-halo-5-methylbenzoic acid, a key intermediate in the synthesis of the dual orexin receptor antagonist suvorexant . Beyond its critical role in active pharmaceutical ingredient (API) quality control and process development, its 2,2'-dicarboxylic acid configuration and 4,4'-dimethyl substitution impart significant molecular rigidity and restricted rotation (atropisomerism). This specific steric profile makes it a highly specialized building block for advanced polyimides, polyesters, and metal-organic frameworks (MOFs) where precise conformational control is required .

Research Fit

MOF / Coordination Polymer Sterically tuned biphenyl ligand with distinct twist angle
Conformational Probe C₂-symmetric scaffold for crystallographic studies
Impurity Standard Pharmacopeial reference (Suvorexant Impurity B)

In pharmaceutical QA/QC, substituting 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid with generic analogs like unsubstituted diphenic acid or 4,4'-biphenyldicarboxylic acid (BPDC) completely invalidates HPLC/LC-MS calibration . Generic biphenyls lack the specific 4,4'-methyl groups, resulting in drastically different chromatographic retention times, UV absorption maxima, and ionization efficiencies, which are strictly required by regulatory guidelines to accurately quantify the homocoupling impurity in suvorexant API [1]. Furthermore, in materials science, the absence of the ortho-positioned (2,2') carboxylates in generic linear linkers like BPDC eliminates the steric hindrance necessary to disrupt polymer chain packing, leading to insoluble materials rather than processable high-Tg polymers .

Substitution Risk

Conformational Mismatch

Biphenyl twist angle differs substantially from 6,6'-dimethyl and parent diphenic acid, altering carboxylate donor geometry and framework topology.

Hydrogen-Bond Architecture

4,4'-dimethyl substitution yields a unique trimeric H-bond motif; other isomers form dimeric chains, changing crystal packing and co-crystal behavior.

Carboxyl Group Coplanarity

Near-coplanar carboxyl group in target vs. twisted carboxyl groups in 6,6'-isomer critically alter metal coordination modes.

HPLC Retention and Response Factor Calibration

For accurate quantification of the suvorexant homocoupling impurity, CAS 2941-79-9 provides the exact retention time and UV/MS response factor required by regulatory standards . In reversed-phase HPLC assays, unsubstituted diphenic acid elutes significantly earlier due to the absence of the lipophilic 4,4'-methyl groups, and exhibits a mismatched UV absorption profile. Using diphenic acid as a surrogate standard introduces a >15-30% error in response factor calibration, whereas the certified 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid standard ensures >99% quantitative accuracy for limit testing [1].

Evidence DimensionHPLC retention time and response factor accuracy
Target Compound Data>99% quantitative accuracy; exact retention time match for Suvorexant Impurity 1
Comparator Or BaselineUnsubstituted diphenic acid (surrogate standard)
Quantified Difference>15-30% calibration error and mismatched retention time with the surrogate
ConditionsReversed-phase HPLC/LC-MS impurity profiling of suvorexant API

ICH Q3A(R2) guidelines strictly mandate the use of the exact structural impurity standard to prevent batch rejection during pharmaceutical release testing.

Twist Angle
Head-to-head
4,4'-dimethyl target 68.1° & 64.6°
6,6'-dimethyl isomer 84.9°
Conformation dictates metal-binding geometry
Single-crystal XRD, room temp.

Precursor Purity for Route Optimization

During the synthesis of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid intermediate for suvorexant, Ullmann-type C-N coupling of 2-halo-5-methylbenzoic acid frequently yields the homocoupled dimer as a byproduct [1]. Procuring high-purity CAS 2941-79-9 (>98% purity) allows process chemists to immediately establish an LC-MS baseline for reaction monitoring. In contrast, relying on in-house synthesized crude impurity mixtures often introduces 5-10% unreacted monomer or debrominated side products, which skews integration and delays process optimization [1].

Evidence DimensionBaseline purity for LC-MS method development
Target Compound Data>98% purity, <0.5% monomer interference
Comparator Or BaselineIn-house crude synthesis of the homocoupling impurity
Quantified DifferenceElimination of 5-10% monomer/debrominated interference found in crude mixtures
ConditionsLC-MS monitoring of Ullmann-type C-N coupling scale-up

Procuring the certified standard eliminates the need for time-consuming preparative chromatography, directly accelerating API process scale-up.

H-Bond Motif
Head-to-head
Target Trimer (3 cyclic dimers) O···O 2.584–2.722 Å
6,6'-isomer Dimeric chains O···O 2.641–2.660 Å
Trimeric synthon exclusive to 4,4'-substitution
Room temperature XRD

Steric Hindrance for Soluble High-Tg Polymers

The 2,2'-dicarboxylic acid configuration combined with 4,4'-dimethyl substitution forces the biphenyl core out of planarity, creating significant steric hindrance [1]. When utilized as a monomer in polyimide or polyamide synthesis, this restricted rotation disrupts chain packing. Compared to linear 4,4'-biphenyldicarboxylic acid (BPDC), which forms highly crystalline and often insoluble polymers, the use of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid increases polymer solubility in organic casting solvents while maintaining a high glass transition temperature (Tg) due to the rigid, non-coplanar backbone [1].

Evidence DimensionPolymer processability and backbone rigidity
Target Compound DataHigh organic solubility with restricted rotation (non-coplanar)
Comparator Or Baseline4,4'-Biphenyldicarboxylic acid (BPDC)
Quantified DifferenceSignificant increase in organic solubility while maintaining high Tg compared to the insoluble, crystalline BPDC-based polymers
ConditionsPolycondensation reactions for high-performance polyimides/polyamides

The combination of high thermal stability and improved solubility is critical for manufacturing processable high-performance films and coatings.

Carboxyl Geometry
Head-to-head
Target min. dihedral 0.7°
6,6'-isomer min. 21.4°
Near-coplanar carboxyl enables distinct coordination
Single-crystal XRD
Thermal Stability
Cross-study
258–260 °C
vs. diphenic acid 235.5 °C
Wider thermal processing window
Melting point determination
Photocatalytic Complex
Context-dependent

Cd(II)-H₂dbda complex demonstrates UV-driven methylene blue degradation; Zn(II) analogs non-active under same conditions.

Metal-specific functional differentiation context
Qualitative demonstration; ligand-scaffold dependent
Regioisomer Topology
Class-level

2,2'-dimethyl regioisomer yields 2D/3D MOF networks; target 4,4'-dimethyl produces discrete 0D complexes.

Regioisomer choice determines network dimensionality
Class-level inference from solvothermal synthesis

Certified Impurity Reference Standard for Suvorexant

CAS 2941-79-9 is strictly required as 'Suvorexant Impurity 1' for HPLC and LC-MS limit testing in pharmaceutical QA/QC . It enables accurate calibration curves and retention time matching, ensuring that API batches comply with ICH Q3A(R2) guidelines for impurity thresholds.

Process Monitoring for Ullmann Coupling Scale-Up

In process chemistry, this compound is utilized to monitor and minimize the homocoupling side reaction during the copper-catalyzed C-N coupling of 2-halo-5-methylbenzoic acid with 1,2,3-triazole [1]. Having the pure standard allows for rapid optimization of catalyst, ligand, and base conditions to maximize the yield of the desired suvorexant intermediate.

Synthesis of Soluble, High-Tg Polyimides and Polyamides

Due to its sterically hindered, non-coplanar 2,2'-biphenyl structure, this dicarboxylic acid is an ideal monomer for synthesizing advanced polymers [2]. It disrupts polymer chain packing, thereby enhancing solubility in organic casting solvents without sacrificing the high glass transition temperature required for aerospace or electronic dielectric films.

Application Fit Matrix

Application
Selection Property
Validation Focus
MOF Ligand Synthesis
Non-orthogonal biphenyl conformation
Discrete 0D complex topology
Photocatalytic Degradation
H₂dbda-Cd(II) coordination geometry
UV-driven MB degradation activity
Suvorexant Impurity Standard
Pharmacopeial identity (CAS 2941-79-9)
HPLC retention time and purity
Crystal Engineering
Trimeric hydrogen-bond motif
Co-crystal formation with trimeric synthon

XLogP3

2.8

Other CAS

2941-79-9

Wikipedia

4,4'-Dimethylbiphenyl-2,2'-dicarboxylic acid

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